molecular formula C26H29N3O2 B5853374 N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-naphthamide

N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-naphthamide

Cat. No. B5853374
M. Wt: 415.5 g/mol
InChI Key: CHDSMRIFTAKPES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-naphthamide, also known as DPPIV inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPPIV inhibitors are known for their ability to improve glucose metabolism and insulin sensitivity, which makes them a promising candidate for the treatment of type 2 diabetes.

Mechanism of Action

N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-naphthamide inhibitors work by inhibiting the activity of dipeptidyl peptidase IV, an enzyme that breaks down incretin hormones. Incretin hormones are released by the gut in response to food intake and stimulate insulin secretion from the pancreas. By inhibiting the breakdown of incretin hormones, N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-naphthamide inhibitors increase insulin secretion and improve glucose metabolism.
Biochemical and Physiological Effects:
N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-naphthamide has been shown to improve glucose metabolism and insulin sensitivity in animal models. Additionally, N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-naphthamide inhibitors have been shown to reduce inflammation, oxidative stress, and apoptosis, which may contribute to their potential therapeutic effects in the treatment of diabetes and other diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-naphthamide in lab experiments is its potential therapeutic applications in the treatment of type 2 diabetes and other diseases. However, one limitation is the need for further research to determine the safety and efficacy of N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-naphthamide inhibitors in humans.

Future Directions

Future research on N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-naphthamide and other N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-naphthamide inhibitors should focus on their potential therapeutic applications in the treatment of type 2 diabetes and other diseases. Additionally, further research is needed to determine the safety and efficacy of N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-naphthamide inhibitors in humans, as well as their potential side effects and interactions with other drugs. Other future directions may include the development of new N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-naphthamide inhibitors with improved pharmacokinetic and pharmacodynamic properties, as well as the investigation of the role of N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-naphthamide inhibitors in the treatment of other diseases, such as obesity, cardiovascular disease, and cancer.
Conclusion:
N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-naphthamide is a promising candidate for the development of new diabetes treatments due to its ability to improve glucose metabolism and insulin sensitivity in animal models. N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-naphthamide inhibitors have also been investigated for their potential role in the treatment of other diseases, such as obesity, cardiovascular disease, and cancer. However, further research is needed to determine the safety and efficacy of N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-naphthamide inhibitors in humans, as well as their potential side effects and interactions with other drugs.

Synthesis Methods

The synthesis of N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-naphthamide involves several steps, including the reaction of 4-(2,2-dimethylpropanoyl)piperazine with 4-nitrophenyl chloroformate, followed by the reduction of the resulting nitro compound with palladium on carbon. The final step involves the reaction of the resulting amine with 2-naphthoyl chloride to yield N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-naphthamide.

Scientific Research Applications

N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-naphthamide inhibitors have been extensively studied for their potential therapeutic applications in the treatment of type 2 diabetes. N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-naphthamide has been shown to improve glucose metabolism and insulin sensitivity in animal models, making it a promising candidate for the development of new diabetes treatments. Additionally, N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-naphthamide inhibitors have been investigated for their potential role in the treatment of other diseases, such as obesity, cardiovascular disease, and cancer.

properties

IUPAC Name

N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O2/c1-26(2,3)25(31)29-16-14-28(15-17-29)23-12-10-22(11-13-23)27-24(30)21-9-8-19-6-4-5-7-20(19)18-21/h4-13,18H,14-17H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDSMRIFTAKPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]naphthalene-2-carboxamide

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